![molecular formula C9H5BrFNO B13698454 5-Bromo-4-fluoroindole-3-carbaldehyde](/img/structure/B13698454.png)
5-Bromo-4-fluoroindole-3-carbaldehyde
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Overview
Description
5-Bromo-4-fluoroindole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 4th position, and an aldehyde group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoroindole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of indole derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents and reagents is crucial to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoroindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed:
Oxidation: 5-Bromo-4-fluoroindole-3-carboxylic acid.
Reduction: 5-Bromo-4-fluoroindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-fluoroindole-3-carbaldehyde has significant applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoroindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromoindole-3-carbaldehyde
- 4-Fluoroindole-3-carbaldehyde
- 5-Chloro-4-fluoroindole-3-carbaldehyde
Comparison: 5-Bromo-4-fluoroindole-3-carbaldehyde is unique due to the simultaneous presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity compared to similar compounds with only one halogen atom.
Biological Activity
5-Bromo-4-fluoroindole-3-carbaldehyde is a significant compound within the indole family, notable for its unique structural features and diverse biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features:
- Bromine atom at the 5th position
- Fluorine atom at the 4th position
- Aldehyde functional group at the 3rd position
These substitutions influence both the electronic properties and reactivity of the molecule, enhancing its potential as a bioactive agent.
Biological Activity Overview
This compound exhibits several biological activities, primarily through its interactions with enzymes and proteins. Key areas of interest include:
- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions may lead to either activation or inhibition of these enzymes, impacting various biochemical pathways.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may enhance the efficacy of antibiotics against Gram-negative bacteria. For instance, related compounds have demonstrated significant adjuvant activities against pathogens like Pseudomonas aeruginosa and Escherichia coli while showing reduced cytotoxicity .
- Anticancer Potential : The compound's structure allows for modifications that could lead to new pharmaceuticals targeting cancer. Research suggests that indole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as Glycogen Synthase Kinase 3β (GSK-3β) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active sites or modulating receptor functions.
- Protein Interaction : The formation of hydrogen bonds with proteins can alter their conformation and function.
- Antibiotic Enhancement : It disrupts bacterial outer membranes and inhibits efflux pumps, enhancing the effectiveness of existing antibiotics .
Antimicrobial Activity
A study evaluated various indole derivatives for their antimicrobial properties against a range of bacteria and fungi. The findings indicated that compounds similar to this compound exhibited promising activity against Gram-positive bacteria and fungi like Candida albicans, while showing limited effectiveness against Gram-negative strains .
Anticancer Activity
Research on GSK-3β inhibitors highlighted that certain indole derivatives showed potent inhibitory activity against pancreatic cancer cell lines. These compounds demonstrated low micromolar to nanomolar concentrations of antiproliferative activity, suggesting that modifications to the indole structure could yield effective anticancer agents .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-1H-indole | Bromine at position 5 | Basic indole structure without additional substituents |
4-Fluoro-1H-indole | Fluorine at position 4 | Lacks bromine but retains fluorinated properties |
6-Bromo-1H-indole | Bromine at position 6 | Different substitution pattern leading to altered reactivity |
5-Fluoro-1H-indole | Fluorine at position 5 | Similar electronic effects but without bromine |
This table illustrates how variations in substitution patterns affect the biological properties and potential applications of related indole compounds.
Properties
Molecular Formula |
C9H5BrFNO |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-4-fluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
JBFUVPBXIMACAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)F)Br |
Origin of Product |
United States |
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